Ethyl 2-cyano-2,2-difluoroacetate

Description

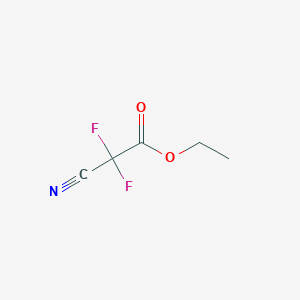

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NO2/c1-2-10-4(9)5(6,7)3-8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLFSAIEQNZPEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219866-72-5 | |

| Record name | ethyl 2-cyano-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Cyano 2,2 Difluoroacetate and Its Derivatives

Catalytic Systems in the Synthesis of Ethyl 2-cyano-2,2-difluoroacetate

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to enantiomerically enriched compounds through the use of small organic molecules as catalysts. While specific organocatalytic syntheses targeting this compound are not extensively detailed in the provided literature, the principles can be understood from reactions involving its structural analogs, such as other α-cyanoacetates. These reactions demonstrate the potential pathways for the functionalization of the this compound backbone.

Enantioselective organocatalytic reactions often focus on the activation of the nucleophilic α-carbon of the cyanoacetate (B8463686) moiety. Chiral bifunctional organocatalysts, such as thioureas and squaramides derived from cinchona alkaloids, have proven effective. These catalysts typically operate through a dual-activation mechanism, where one part of the catalyst (e.g., a basic amine) deprotonates the cyanoacetate, while another part (e.g., a thiourea (B124793) group) activates the electrophile through hydrogen bonding.

Illustrative examples from derivatives show the scope of these transformations:

Addition to α,α-dicyanoolefins: The addition of naphthol compounds to substituted α,α-dicyanoolefins, catalyzed by bifunctional thiourea catalysts, can yield complex chromene structures with high yields and enantioselectivities (up to 99% yield and 90% ee). mdpi.com

Friedel-Crafts Alkylation: The reaction of indole (B1671886) compounds with 2-iminochromene derivatives can be catalyzed by a cinchona-thiourea-based organocatalyst, affording 4-(indol-3-yl) derivatives in good yields and moderate enantioselectivities. mdpi.com

Substitution on Imidoyl Chlorides: The enantioselective substitution of tert-butyl cyanoacetate on imidoyl chlorides can be achieved using phase-transfer catalysis with specific organocatalysts, leading to optically active ketimines. rsc.org

These examples highlight the versatility of organocatalysis in forming C-C bonds at the α-position of cyanoacetates, a strategy that could be adapted for this compound.

Table 1: Examples of Organocatalytic Reactions with Cyanoacetate Derivatives

| Reaction Type | Catalyst | Substrates | Product Type | Yield/Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Addition/Cyclization | Bifunctional Thiourea | α,α-Dicyanoolefins, β-Naphthol | 2-Amino-3-cyano-4H-chromene | Up to 99% yield, up to 90% ee | mdpi.com |

| Friedel-Crafts Alkylation | Cinchona-Thiourea | Indoles, 2-Iminochromenes | 4-(Indol-3-yl) Derivatives | Up to 87% yield, up to 86% ee | mdpi.com |

| Substitution | Phase-Transfer Catalyst | tert-Butyl Cyanoacetate, Imidoyl Chlorides | Optically Active Ketimines | - | rsc.org |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and environmental benefits. For a compound like this compound, which contains an ester functional group, hydrolases are the most relevant class of enzymes. unipd.it

Specifically, lipases and esterases are well-suited for catalyzing reactions at the ethyl ester moiety. The key features of these enzymes are their lack of need for sensitive cofactors and their broad substrate specificity. unipd.it The general mechanism for these serine hydrolases involves a "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartic Acid) in the enzyme's active site. unipd.it

The transformation proceeds via a two-step mechanism:

Acylation: The serine residue's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (ethanol) and forming a covalent acyl-enzyme intermediate. unipd.it

Deacylation: A nucleophile, which can be water (for hydrolysis) or another alcohol (for transesterification), attacks the acyl-enzyme intermediate. This regenerates the free enzyme and releases the product. unipd.it

While specific biocatalytic transformations of this compound are not detailed in the search results, this established enzymatic machinery could be applied for:

Hydrolysis: Using a lipase (B570770) or esterase in an aqueous medium to convert the ethyl ester to the corresponding carboxylic acid.

Transesterification: Reacting the ester with a different alcohol in a non-aqueous solvent to synthesize a new ester derivative. unipd.it

Aminolysis/Ammonolysis: Using an amine or ammonia (B1221849) as the nucleophile to produce the corresponding amide. unipd.it

The success of such transformations would depend on the accessibility of the carbonyl group to the enzyme's active site, which can be influenced by the steric bulk of the difluoro-gem-cyano group.

Green Chemistry Principles in Synthetic Route Design for this compound

The design of synthetic routes for fine chemicals like this compound and its derivatives is increasingly guided by the 12 Principles of Green Chemistry. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.netscispace.com Several of these principles are highly relevant to the synthesis of cyanoacetate compounds.

Principle 2: Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like Knoevenagel condensation, often used to functionalize cyanoacetates, can be highly atom-economical. For instance, in the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives, the main byproduct is water, leading to high atom economy. nih.gov

Principle 3 & 5: Less Hazardous Chemical Syntheses & Safer Solvents: This involves avoiding toxic reagents and solvents. A key trend is the move away from hazardous organic solvents like benzene (B151609) or chlorinated hydrocarbons. researchgate.netimist.ma Microwave-assisted synthesis, for example, can often be performed solvent-free or with minimal, safer solvents like ethanol. nih.govkau.edu.sa One study demonstrated a Knoevenagel reaction by mixing p-anisaldehyde, ethyl cyanoacetate, and ammonium (B1175870) formate (B1220265) on an alumina (B75360) support and using microwave irradiation, completely avoiding bulk solvent. imist.ma

Principle 6: Design for Energy Efficiency: Microwave and ultrasound irradiation are alternative energy sources that can significantly reduce reaction times and energy consumption compared to conventional heating. kau.edu.sa For example, the reaction of ethyl cyanoacetate with benzylamine (B48309) to form an amide required 1 hour at room temperature but only one minute under microwave irradiation. kau.edu.sa

Principle 9: Catalysis: Catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and can be recycled, reducing waste. acs.org The use of catalytic amounts of bases like lithium hydroxide (B78521) or catalysts like ammonium acetate (B1210297) in condensation reactions exemplifies this principle. nih.govimist.ma

Principle 1: Prevention & Recyclability: It is better to prevent waste than to treat or clean it up after it has been created. A notable example is a method for synthesizing ureas from carboxylic acids using an ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)-based reagent. The byproducts, Oxyma and 4-nitrobenzenesulfonic acid, can be easily recovered and recycled to remake the reagent, making the process more cost-effective and environmentally friendly. bgu.ac.il

Table 2: Application of Green Chemistry Principles in Cyanoacetate Synthesis

| Green Chemistry Principle | Application/Technique | Example from Literature | Benefit | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | Synthesis of ethyl 2-cyano-3-phenylacrylate derivatives | Reaction time reduced to 50-90 seconds | nih.govimist.ma |

| Safer Solvents | Solvent-free reaction | Knoevenagel reaction on alumina support | Avoids hazardous organic solvents | imist.ma |

| Catalysis | Catalytic Reagents | Use of catalytic ammonium acetate | Reduces waste compared to stoichiometric reagents | nih.gov |

| Prevention/Recycling | Recyclable Byproducts | Synthesis using a 4-NBsOXY reagent | Byproducts (Oxyma) can be recovered and reused | bgu.ac.il |

| Atom Economy | Condensation Reaction | Knoevenagel condensation | High incorporation of reactant atoms into the product (byproduct is H₂O) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 2,2 Difluoroacetate

Enolate Chemistry and α-Carbanion Formation from Ethyl 2-cyano-2,2-difluoroacetate

The presence of both a cyano and an ester group significantly influences the acidity of the α-carbon in this compound, facilitating the formation of an enolate or α-carbanion.

Basicity and pKa Considerations of the Active Methylene (B1212753) Group

Stereochemical Control in Deprotonation

The formation of enolates from α-substituted carbonyl compounds can lead to the generation of (E)- or (Z)-enolates, which can influence the stereochemical outcome of subsequent reactions. ethz.ch The stereoselectivity of deprotonation is influenced by factors such as the base used, the solvent, and the temperature. egrassbcollege.ac.in For instance, the use of bulky bases tends to favor the formation of the kinetic enolate, which is often the less substituted one. egrassbcollege.ac.in In the context of reactions involving enolates derived from similar fluorinated esters, the geometry of the enolate has been shown to direct the stereochemical course of aldol-type reactions. ethz.ch While specific studies on the stereochemical control of deprotonation for this compound were not found, the principles governing enolate stereochemistry are well-established and would apply to this system. egrassbcollege.ac.inresearchgate.net

Nucleophilic Reactivity of the Cyano Group

The cyano group (C≡N) in this compound possesses a carbon atom that is susceptible to nucleophilic attack. savemyexams.commasterorganicchemistry.com This reactivity is a hallmark of nitriles and allows for their conversion into a variety of other functional groups. ucalgary.ca For instance, the addition of a nucleophile to the carbon of the cyano group leads to the formation of an intermediate imine anion, which can be subsequently protonated. ucalgary.ca The reactivity of the cyano group is influenced by the electronic effects of the adjacent substituents. The electron-withdrawing difluoromethyl and ester groups in this compound would enhance the electrophilic character of the cyano carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Electrophilic Character of the Ester Carbonyl

The carbonyl carbon of the ester group in this compound is electrophilic and can undergo nucleophilic acyl substitution reactions. savemyexams.commasterorganicchemistry.com The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom a target for nucleophiles. savemyexams.commasterorganicchemistry.com The rate of nucleophilic attack is enhanced by the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the α-cyano and α,α-difluoro substituents significantly increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a simple, non-fluorinated ester.

Reaction Mechanisms Involving Difluoromethyl Group Transformations

The difluoromethyl (CF2H) group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups. researchgate.netacs.orgresearchgate.net

Difluoromethylation Reactions with this compound

This compound can serve as a precursor for the introduction of the difluoromethyl group into organic molecules. One common strategy involves the generation of a difluoromethyl radical (•CF2H). nih.gov These radicals can be generated under various conditions, including photoredox catalysis. researchgate.netacs.org The difluoromethyl radical can then add to unsaturated C-C bonds in a process known as hydrodifluoromethylation. nih.gov

Another approach involves the use of transition metal catalysis. For example, copper-mediated cross-coupling reactions have been developed to form C(sp²)–CF₂H bonds. rsc.org While some methods utilize direct difluoromethylating agents, stepwise approaches often involve reagents that transfer a CF₂Y motif, where Y is a stabilizing group like an ester. rsc.org Subsequent removal of the activating group yields the desired difluoromethylated product. rsc.org For instance, the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, a related compound, followed by hydrolysis and decarboxylation, provides a route to difluoromethylated arenes. rsc.org

The Reformatsky reaction, which typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, can also be adapted for difluoromethylation. The enantioselective Reformatsky reaction of aldehydes with ethyl bromozinc-α,α-difluoroacetate has been investigated. beilstein-journals.org

The table below summarizes some of the key reagents and reaction types involving difluoromethyl group transformations.

| Reagent/Reaction Type | Description |

| Radical Hydrodifluoromethylation | Addition of a difluoromethyl radical to unsaturated C-C bonds. nih.gov |

| Copper-Mediated Cross-Coupling | Formation of C(sp²)–CF₂H bonds using copper catalysts. rsc.org |

| Stepwise Difluoromethylation | Introduction of a CF₂Y group followed by cleavage of the Y group. rsc.org |

| Reformatsky Reaction | Reaction of an α-haloester with a carbonyl compound using zinc. beilstein-journals.org |

Radical Pathways and Photocatalytic Reactions of Fluorinated Cyanoacetates

While this compound itself is relatively stable, its corresponding radical, the ethoxycarbonyl-difluoromethyl radical (·CF₂CO₂Et), is a key reactive intermediate. This radical is most commonly generated from Ethyl bromodifluoroacetate under visible-light photoredox conditions. nih.govacs.org The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by light, facilitates a single-electron transfer (SET) to the C-Br bond of ethyl bromodifluoroacetate, releasing the ·CF₂CO₂Et radical. nih.govacs.orgnih.govacs.org

Once generated, this electron-deficient radical readily participates in various transformations. A significant application is the synthesis of 3-CF₂-containing chromones. nih.govacs.org In this process, the ·CF₂CO₂Et radical undergoes addition to the α-position of an o-hydroxyaryl enaminone, initiating a radical cascade that culminates in an intramolecular cyclization to form the chromone (B188151) ring system. nih.govacs.org The resulting product incorporates the ethyl 2,2-difluoroacetate moiety at the 3-position of the chromone core. This method provides an efficient route to these valuable heterocyclic compounds under mild conditions. nih.gov

The versatility of this radical is further demonstrated in its reaction with various unsaturated systems. For instance, it can add to alkynes, leading to products like 3-difluoroacetylated coumarins, or engage in atom transfer radical addition (ATRA) with styrenes to produce fluorinated benzyl (B1604629) bromides. researchgate.netnih.gov In more complex systems, such as specifically substituted allylic alcohols, the addition of the ·CF₂CO₂Et radical can induce a 1,2-heteroarene migration, yielding β-difluorinated α-aryl heterocyclic ketones. nih.govacs.org

| o-Hydroxyaryl Enaminone Substrate | Product | Yield (%) |

|---|---|---|

| (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate | 81 |

| (E)-3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | Ethyl 2,2-difluoro-2-(5-fluoro-4-oxo-4H-chromen-3-yl)acetate | 65 |

| (E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Ethyl 2,2-difluoro-2-(7-methoxy-4-oxo-4H-chromen-3-yl)acetate | 85 |

| (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Ethyl 2-(6-chloro-4-oxo-4H-chromen-3-yl)-2,2-difluoroacetate | 72 |

| (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | Ethyl 2,2-difluoro-2-(6-methyl-4-oxo-4H-chromen-3-yl)acetate | 78 |

Data sourced from a visible-light-induced radical cascade reaction using ethyl bromodifluoroacetate as the radical precursor. nih.gov

Role of Functional Groups in Reaction Selectivity and Efficiency

The unique reactivity of this compound and its related radical precursor is dictated by the interplay of its three functional groups: the gem-difluoro (CF₂) moiety, the cyano (CN) group, and the ethyl ester (CO₂Et) group.

The gem-difluoro group is paramount to the compound's chemical behavior. The two strongly electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties. nih.gov This electronic pull activates the adjacent C-Br bond in the precursor, Ethyl bromodifluoroacetate, making it susceptible to reduction via single-electron transfer to generate the ·CF₂CO₂Et radical. nih.govacs.org The CF₂ group is considered a bio-isostere of a carbonyl group, which is a valuable feature in medicinal chemistry. rsc.org Furthermore, in radical reactions, the presence of the two fluorine atoms stabilizes the resulting radical intermediate, steering the reaction away from pathways like β-fluoride elimination, which can be problematic in other fluorinated systems. nih.govpurdue.edu

The synergy of these three functional groups governs reaction selectivity. For example, in the photocatalytic synthesis of chromones, the generation of the radical is directed by the C-Br bond's susceptibility to reduction (enabled by the CF₂, CN, and CO₂Et groups), and the subsequent addition and cyclization are guided by the electronic character of both the radical and the enaminone substrate. nih.gov Similarly, in reactions with substituted allylic alcohols, the electronic nature of the substrate's heterocycle can determine whether the reaction proceeds via a 1,2-migration or a double radical attack, highlighting the subtle electronic balance that controls reaction outcomes. nih.govacs.org

Applications of Ethyl 2 Cyano 2,2 Difluoroacetate in Advanced Organic Synthesis

Construction of Fluorine-Containing Heterocyclic Systems

The incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Ethyl 2-cyano-2,2-difluoroacetate serves as a key precursor for the synthesis of a variety of fluorinated heterocycles.

Synthesis of Fluorinated Pyridines and Pyrimidines

The synthesis of fluorinated pyridines and pyrimidines is of significant interest due to the prevalence of these motifs in pharmaceuticals. While direct syntheses commencing from this compound are an area of ongoing research, its chemical reactivity is analogous to other fluorinated building blocks used in established synthetic routes. For instance, the cyclocondensation of β-ketoesters with amidines is a classical method for pyrimidine (B1678525) synthesis. umich.eduresearchgate.net Given the structural similarity, this compound is a promising substrate for reaction with various amidine hydrochlorides to yield 4-amino-5,5-difluoro-6-oxo-pyrimidines. This approach would offer a direct route to pyrimidines with a gem-difluoro group at a key position.

The synthesis of fluorinated pyridines can be envisioned through multi-step sequences starting from this compound. One potential pathway involves its use in a Michael addition reaction followed by cyclization and aromatization steps. The electrophilic nature of the double bond in derivatives of this compound would allow for the addition of various nucleophiles, setting the stage for subsequent ring closure to form dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridines. nih.gov

| Reactant for this compound | Target Heterocycle | Reaction Type | Potential Product |

| Amidine Hydrochloride | Pyrimidine | Cyclocondensation | 4-Amino-5,5-difluoro-6-oxo-pyrimidine derivative |

| Enamine | Pyridine | Michael Addition/Cyclization | Dihydropyridine intermediate |

Pyrrole (B145914) and Thiophene (B33073) Derivatives via this compound

The synthesis of fluorinated pyrroles and thiophenes, important five-membered heterocyclic cores, can be approached using this compound. The Paal-Knorr synthesis, a cornerstone for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.comorganic-chemistry.org this compound can be transformed into a difluorinated 1,4-dicarbonyl precursor through appropriate synthetic manipulations, thereby enabling access to fluorinated pyrroles.

For the synthesis of thiophene derivatives, the Gewald reaction is a powerful tool that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgsemanticscholar.org The reactivity of the α-carbon in this compound suggests its potential as a suitable component in a Gewald-type reaction. This would lead to the formation of 2-amino-3-carbethoxy-4,4-difluoro-thiophenes, providing a direct entry into this class of fluorinated heterocycles.

| Target Heterocycle | Key Reaction | Role of this compound |

| Pyrrole | Paal-Knorr Synthesis | Precursor to a difluorinated 1,4-dicarbonyl compound |

| Thiophene | Gewald Reaction | α-Cyanoester component |

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The utility of this compound extends to the synthesis of other important heterocyclic systems containing nitrogen, oxygen, and sulfur. Its ability to act as a versatile electrophile and a precursor to other reactive intermediates is key to these transformations. For example, difluoromethylated heterocycles can be accessed through radical processes, and this compound can serve as a source for the difluoromethyl group under specific reaction conditions. nih.govresearchgate.netnih.gov

The synthesis of various heterocycles often involves the cyclization of bifunctional precursors. This compound can be elaborated into such precursors. For instance, its reaction with nucleophiles can introduce a second functional group, which can then participate in an intramolecular cyclization to form five-, six-, or even seven-membered rings containing heteroatoms.

Synthesis of Complex Difluorinated Building Blocks for Medicinal Chemistry Research

Fluorinated building blocks are crucial components in the design of modern pharmaceuticals. rsc.orgtcichemicals.com The introduction of a difluoromethylene group can significantly enhance the biological activity and metabolic stability of a molecule. This compound is an excellent starting material for the preparation of more complex difluorinated building blocks. semanticscholar.org

One common strategy involves the transformation of the ester and cyano groups into other functionalities. For example, reduction of the ester group to an alcohol, followed by further synthetic modifications, can lead to a variety of difluorinated synthons. Similarly, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other coupling reactions. These transformations allow for the creation of a library of difluorinated building blocks with diverse reactive handles, ready for incorporation into larger, more complex molecules of medicinal interest.

| Transformation | Reagent | Resulting Functional Group | Potential Application |

| Ester Reduction | LiAlH₄ | Primary Alcohol | Further oxidation or etherification |

| Cyano Hydrolysis | H₂O, Acid/Base | Carboxylic Acid | Amide coupling |

| Cyano Reduction | H₂, Catalyst | Primary Amine | Amide or sulfonamide formation |

Preparation of Fluorinated Pseudopeptides and Peptidomimetics

The incorporation of fluorine into peptides and peptidomimetics is a powerful strategy to modulate their conformation, proteolytic stability, and biological activity. d-nb.infonih.govresearchgate.netbeilstein-journals.org this compound, or more precisely its derivatives, plays a significant role in the synthesis of fluorinated pseudopeptides. A notable example is the use of a building block derived from ethyl bromodifluoroacetate in the Ugi four-component reaction. d-nb.infobeilstein-journals.org

In this approach, ethyl bromodifluoroacetate is first converted to 2,2-difluoro-2-(phenylthio)acetic acid. d-nb.infobeilstein-journals.org This difluorinated carboxylic acid component then participates in the Ugi reaction with an amine, an aldehyde, and an isocyanide to generate a difluoromethylene-containing pseudopeptide scaffold. The phenylthio group can be subsequently removed to yield the final difluoromethyl-containing pseudopeptide. d-nb.infobeilstein-journals.org This methodology provides an efficient and versatile route to a wide range of fluorinated peptidomimetics.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Thiolation | Ethyl bromodifluoroacetate, Thiophenol | Ethyl 2,2-difluoro-2-(phenylthio)acetate |

| 2 | Hydrolysis | NaOH | 2,2-Difluoro-2-(phenylthio)acetic acid |

| 3 | Ugi Reaction | Amine, Aldehyde, Isocyanide | Difluoromethylene-containing pseudopeptide |

| 4 | Desulfanylation | Bu₃SnH, AIBN | Difluoromethyl-containing pseudopeptide |

Regioselective and Stereoselective Syntheses Utilizing this compound

Achieving high levels of regioselectivity and stereoselectivity is a central goal in modern organic synthesis. The unique electronic and steric properties of this compound can be harnessed to control the outcome of chemical reactions. For instance, the electron-withdrawing nature of the difluoromethylene and cyano groups can influence the regioselectivity of addition reactions to adjacent double or triple bonds.

In reactions where new stereocenters are formed, the bulky and polar nature of the difluoroacetate (B1230586) moiety can direct the approach of reagents, leading to stereoselective outcomes. For example, the reduction of a ketone or imine derived from this compound could proceed with high diastereoselectivity due to the influence of the adjacent chiral center or the steric hindrance imposed by the difluoromethyl group. While specific examples directly employing this compound in highly stereoselective reactions are still emerging, the principles established with similar fluorinated substrates suggest significant potential in this area. mdpi.com

Development of Novel Reagents and Catalysts from this compound

There is currently a lack of available scientific literature detailing the use of this compound as a precursor for the development of new reagents or catalysts. Research in the area of difluoromethylation often highlights the utility of related compounds. For instance, ethyl 2-bromo-2,2-difluoroacetate is frequently employed as a difluoroalkyl radical precursor in various synthetic transformations. Current time information in Bangalore, IN.acs.orgrsc.orgsioc-journal.cnnih.gov Similarly, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate serves as a key reagent for the synthesis of α-aryl-α,α-difluoroacetates. rsc.org However, analogous applications involving the cyano-substituted counterpart, this compound, are not reported in the surveyed literature.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity. nih.govmdpi.com While various cyano-containing compounds are utilized in MCRs, the specific participation of this compound in such reactions to generate structural diversity is not described in the existing scientific reports. For example, ethyl cyanoacetate (B8463686) is a common building block in the synthesis of diverse heterocyclic systems through MCRs. nih.gov Furthermore, related fluorinated compounds, such as ethyl 2-bromo-2,2-difluoroacetate, have been successfully employed in three-component reactions to afford difluoroalkylated enamides. rsc.org Another example involves the use of a protected 2,2-difluoro-2-(phenylthio)acetic acid, derived from ethyl bromodifluoroacetate, in the Ugi four-component reaction. beilstein-journals.org Despite the utility of these related structures, there is no evidence to suggest the application of this compound in multi-component strategies for creating diverse molecular architectures.

Chemosensing Probe Development for Environmental Analytes

The design of chemosensors for the detection of environmental pollutants is an active area of research. nih.govmdpi.com Fluorescent probes, often containing a cyano group, are particularly valuable for their sensitivity and selectivity. A notable example is ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674) (ECNA), which has been developed as a selective fluorescent chemodosimeter for the detection of hydrazine. rsc.orgresearchgate.net However, a review of the scientific literature reveals no instances of this compound being utilized in the development of chemosensing probes for the detection of any environmental analytes.

Computational and Theoretical Investigations of Ethyl 2 Cyano 2,2 Difluoroacetate

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. While specific DFT studies exclusively on ethyl 2-cyano-2,2-difluoroacetate are not widely documented, extensive research on analogous fluorinated esters and cyanoacetates provides a robust framework for understanding its molecular structure. mdpi.commaterialsciencejournal.org

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecule's geometry to its lowest energy state. materialsciencejournal.org These calculations predict key structural parameters. For instance, in related fluorinated compounds, the C-F bonds are highly polarized and strong, influencing the geometry of the quaternary carbon. The electron-withdrawing nature of both the geminal fluorine atoms and the cyano group significantly affects adjacent bond lengths and angles.

Conformational analysis, which is crucial for flexible molecules, can also be performed using DFT. chemrxiv.orgrsc.org For this compound, rotation around the C-C and C-O single bonds leads to various conformers. Computational scans of the potential energy surface help identify the most stable conformations and the energy barriers between them. lupinepublishers.com Studies on similar molecules show that the presence of fluorine can introduce specific conformational preferences due to electrostatic and steric interactions. mdpi.comnih.gov

Table 1: Predicted Geometrical Parameters for a Representative Difluoroacetate (B1230586) Moiety based on DFT Calculations Note: These are typical values derived from DFT studies on analogous gem-difluoro ester compounds and serve as an illustrative example.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-CN | ~1.47 Å |

| Bond Length | C-C=O | ~1.52 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | F-C-F | ~106° |

| Bond Angle | F-C-CN | ~110° |

| Bond Angle | O=C-O | ~125° |

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are often impossible to observe experimentally. ariel.ac.il For this compound, these methods can elucidate its reactivity in various transformations, such as nucleophilic substitutions or radical additions.

Although specific mechanistic studies on this exact molecule are limited, research on related compounds like ethyl bromodifluoroacetate provides valuable parallels. nih.gov For example, in radical cascade reactions, DFT calculations can model the formation of the difluoroacetyl radical and its subsequent addition to an alkene. nih.govacs.org These calculations determine the activation energies for each step, revealing the rate-determining step of the reaction.

The search for a transition state (TS) is a key component of these studies. A TS is a first-order saddle point on the potential energy surface. lupinepublishers.com Once a TS is located, its structure provides insight into the geometry of the activated complex. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified TS correctly connects the reactants and products, providing a smooth pathway for the transformation. researchgate.net Such studies can explain the stereochemical and regiochemical outcomes of reactions. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT and other quantum chemical methods are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. materialsciencejournal.orgresearchgate.net These predictions are invaluable for structure confirmation and for interpreting complex experimental spectra.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. ¹⁹F NMR is particularly sensitive to the local electronic environment, and computational predictions can help assign signals and understand the electronic effects of the cyano and ester groups. researchgate.net While direct comparisons for the target molecule are scarce, studies on other fluorinated molecules show that DFT-calculated chemical shifts, when properly referenced, often show good agreement with experimental values, although deviations can occur. researchgate.netnih.gov

Similarly, harmonic vibrational frequency calculations using DFT can predict the IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, calculated frequencies are commonly scaled using empirical scaling factors. Comparing the scaled theoretical spectrum with the experimental one helps in assigning specific vibrational modes, such as the characteristic stretches for C≡N, C=O, and C-F bonds. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for a Fluorinated Benzamide Analogue Source: Adapted from studies comparing experimental and DFT-calculated spectroscopic data for analogous functional groups. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretch | 1653 | 1638 | Carbonyl group of amide/ester |

| Aromatic C=C stretch | 1595 | 1588 | Phenyl ring vibration |

| C-F stretch | 1224 | 1231 | Carbon-Fluorine bond |

| C-O stretch | 1256 | 1264 | Ester C-O bond |

Electronic Structure Analysis and Reactivity Descriptors (e.g., FMO, Fukui Functions)

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory and Conceptual DFT provide powerful tools to analyze this. wikipedia.org FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization relate to its ability to accept electrons (electrophilicity). For this compound, the strong electron-withdrawing nature of the two fluorine atoms and the cyano group is expected to significantly lower the energies of both the HOMO and LUMO, making the molecule a relatively poor electron donor but a potent electron acceptor at specific sites.

Fukui functions (f(r)) are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.netscm.com

f⁺(r) predicts the site for nucleophilic attack (where an electron is added).

f⁻(r) predicts the site for electrophilic attack (where an electron is removed).

f⁰(r) predicts the site for radical attack.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. fu-berlin.de While no specific MD simulations for this compound are prominently published, the methodology is well-suited to study its behavior in various environments. nih.gov

MD simulations could be used to investigate:

Solvation: How the molecule interacts with solvent molecules, such as water or organic solvents. Simulations can reveal the structure of the solvation shell and the strength of interactions, like hydrogen bonds between water and the ester's carbonyl oxygen or the cyano's nitrogen atom. nih.govosti.gov

Interfacial Behavior: The orientation and aggregation of the molecule at interfaces, such as a liquid-vapor or a liquid-solid interface. Studies on other fluorinated molecules have shown they exhibit unique growth and orientation behaviors on surfaces. arxiv.org

Biomolecular Interactions: If the molecule is a ligand, MD simulations can model its binding to a protein's active site. nih.gov These simulations help understand the stability of the protein-ligand complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. The presence of fluorine can significantly modulate these interactions. fu-berlin.de

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. Accurate force fields for fluorinated compounds are crucial for obtaining meaningful results. nih.gov

Advanced Spectroscopic and Analytical Methodologies in Research on Ethyl 2 Cyano 2,2 Difluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 2-cyano-2,2-difluoroacetate. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR Characterization of Proton Environments

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons in a molecule. In this compound, the ethyl group gives rise to characteristic signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons appear as a quartet due to spin-spin coupling with each other. rsc.org

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | 1.17 | t | 7.2 |

| CH₂ | 3.98 | q | 7.2 |

| Table 1: Representative ¹H NMR data for the ethyl group in a related difluoroacetate (B1230586) compound.. rsc.org |

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbon of the carbonyl group (C=O) appearing significantly downfield. The carbon atom attached to the two fluorine atoms (CF₂) will show a characteristic triplet splitting pattern due to coupling with the fluorine atoms. rsc.orgoup.com

| Carbon | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C=O | 163.0 | t |

| CF₂ | 113.1 | t |

| CN | Not reported | |

| O-CH₂ | 63.2 | s |

| CH₃ | 13.6 | s |

| Table 2: Representative ¹³C NMR data for a related difluoroacetate compound.. rsc.org |

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique specifically for observing fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum. rsc.orgsemanticscholar.org The chemical shift of this signal is a key identifier for the difluoroacetate moiety.

| Fluorine Atoms | Chemical Shift (δ) ppm |

| CF₂ | -95.5 |

| Table 3: Representative ¹⁹F NMR data for a related difluoroacetate compound.. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. e-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, such as the methylene and methyl protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a correlation between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. columbia.edu For example, it could show a correlation from the methylene protons to the carbonyl carbon and the CF₂ carbon, helping to piece together the molecular structure. columbia.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining information about its structure through analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₅H₅F₂NO₂), HRMS would be used to confirm its exact molecular weight. rsc.orgbeilstein-journals.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Compound | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |

| Ethyl 2,2-difluoro-2-(4-phenylquinolin-3-yl)acetate | Not specified in source | 56.3 mg (as yield) |

| Ethyl 2,2-difluoro-2-(4-(p-tolyl)quinolin-3-yl)acetate | 342.1300 | 342.1300 |

| Ethyl 2-(4-(4-chlorophenyl)quinolin-3-yl)-2,2-difluoroacetate | 362.0754 | 362.0754 |

| Table 4: Example HRMS data for related complex molecules containing the ethyl 2,2-difluoroacetate moiety.. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum provides a unique "fingerprint," allowing for the confirmation of its key structural features. The primary absorptions are associated with the cyano (C≡N), ester carbonyl (C=O), and carbon-fluorine (C-F) bonds.

The nitrile group (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the spectrum. The presence of electronegative fluorine atoms on the adjacent carbon can influence the electronic environment and thus the exact position of this peak. The ester carbonyl (C=O) group gives rise to a very strong and sharp absorption band. specac.com Its frequency is sensitive to substituent effects; the electron-withdrawing nature of the two fluorine atoms at the α-position is expected to shift this band to a higher wavenumber compared to a standard alkyl acetate (B1210297).

The carbon-fluorine (C-F) bonds produce intense absorption bands in the fingerprint region of the spectrum (typically 1400-1000 cm⁻¹). libretexts.org Due to the presence of two C-F bonds, these signals can be particularly strong and complex. Other expected vibrations include the C-O stretching of the ester group and the various C-H stretching and bending vibrations from the ethyl moiety. libretexts.orglibretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretch | ~2250 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | ~1750 - 1780 | Strong, Sharp |

| Carbon-Fluorine (C-F) | Stretch | ~1100 - 1350 | Strong |

| Ester (C-O) | Stretch | ~1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. sci-hub.se The functional groups in this compound that possess non-bonding (n) and pi (π) electrons, known as chromophores, are responsible for its UV absorption. The primary chromophores in this molecule are the carbonyl (C=O) and cyano (C≡N) groups. uzh.ch

The absorption of UV radiation promotes electrons from a lower-energy ground state to a higher-energy excited state. The main transitions anticipated for this compound are:

n → π* (n-to-pi-star) transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl or cyano group. These transitions are typically of low intensity (molar absorptivity, ε < 100) and occur at longer wavelengths. upi.edu

π → π* (pi-to-pi-star) transitions: This type of transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the C=O or C≡N double/triple bonds. uzh.ch These transitions are generally more intense (ε > 1,000) and occur at shorter wavelengths compared to n → π* transitions.

Because this compound lacks an extended system of conjugated double bonds, its absorptions are expected to occur exclusively in the ultraviolet region (200-400 nm), rendering the compound colorless. libretexts.org The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. sci-hub.se

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Relative Intensity |

|---|---|---|---|

| n → π* | C=O, C≡N | 250 - 350 nm | Low |

X-Ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in published databases, analysis of structurally related compounds demonstrates the power of this technique. nih.govresearchgate.net A crystallographic study would yield critical information such as:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Crystal System and Space Group: The classification of the crystal's symmetry. For example, similar small organic molecules often crystallize in monoclinic systems. researchgate.net

Molecular Conformation: The exact spatial orientation of the ethyl, cyano, and difluoroacetate groups relative to each other.

Intermolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions that stabilize the crystal packing.

This data is invaluable for understanding the molecule's steric and electronic properties and for computational chemistry studies.

Table 3: Example of Data Obtainable from X-Ray Crystallography

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₅H₅F₂NO₂ | - |

| Crystal System | The crystal lattice system (e.g., Monoclinic) | - |

| Space Group | The symmetry group of the crystal (e.g., P2₁/n) | - |

| Bond Length (C-F) | The distance between carbon and fluorine atoms | - |

| Bond Length (C=O) | The distance between carbon and oxygen of the carbonyl | - |

| Bond Angle (F-C-F) | The angle between the two fluorine atoms and the central carbon | - |

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatographic techniques are essential for separating components from a mixture and are widely used in research to assess the purity of synthesized compounds like this compound. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile or thermally sensitive compounds. humanjournals.com For this compound, a reversed-phase HPLC (RP-HPLC) method is most commonly employed. msu.edu

In a typical RP-HPLC setup, the compound is separated based on its polarity. A non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. msu.edu The mobile phase is a more polar mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. globalresearchonline.net Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar impurities would elute earlier. Detection is often achieved with a UV-Vis or photodiode array (PDA) detector, which can quantify the compound by its absorption in the UV range due to the presence of the cyano and carbonyl chromophores. sci-hub.seglobalresearchonline.net Gradient elution, where the mobile phase composition is changed over time, can be used to effectively separate impurities with a wide range of polarities. humanjournals.com

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Description | Typical Setting |

|---|---|---|

| Mode | Type of chromatography | Reversed-Phase (RP) |

| Column | Stationary phase | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Solvents used for elution | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Mobile phase composition | Isocratic or Gradient |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Detector | Method of detection | UV-Vis or PDA (e.g., at 210 nm) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. chromforum.org this compound is amenable to GC analysis. The method involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).

Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. For this analyte, a mid-polarity column, such as one with a (6% cyanopropylphenyl)-methylpolysiloxane phase (e.g., ZB-624 or DB-624), is often suitable for resolving it from reactants or byproducts. phenomenex.com A temperature program, where the column temperature is gradually increased, allows for the separation of compounds with different boiling points. e3s-conferences.org

A Flame Ionization Detector (FID) is a common choice as it provides excellent sensitivity for organic compounds. Alternatively, an Electron Capture Detector (ECD) would offer very high sensitivity due to the presence of the two electronegative fluorine atoms. GC analysis is frequently used to monitor the progress of reactions and determine the purity of the final product. google.com

Table 5: Typical GC Parameters for Analysis of this compound

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | Stationary phase | e.g., 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane |

| Carrier Gas | Mobile phase | Helium or Nitrogen |

| Inlet Temperature | Temperature of sample injection | ~240 °C |

| Temperature Program | Oven temperature profile | e.g., Start at 100°C, ramp to 220°C |

| Detector | Method of detection | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Helium |

| Nitrogen |

| ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate |

| ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes to Access Underexplored Derivatives

While ethyl 2-cyano-2,2-difluoroacetate is a known compound, the exploration of its derivatives remains a fertile ground for research. Future efforts will likely focus on developing novel synthetic pathways to access a wider array of structurally diverse molecules. This includes the transformation of the existing functional groups—the ester, the nitrile, and the difluoromethylene unit—into new chemical entities.

Key areas of exploration will include:

Decarboxylative functionalization: Developing methods for the removal of the ethoxycarbonyl group to generate a difluoromethylnitrile species, which can then be further elaborated.

Nitrile group transformations: Investigating the conversion of the cyano group into amines, amides, tetrazoles, and other nitrogen-containing heterocycles, opening up avenues for the creation of novel bioactive compounds.

C-H functionalization of the ethyl group: Exploring selective C-H activation of the ethyl ester to introduce further complexity without altering the core difluoroacetonitrile (B1347018) scaffold.

Synthesis of analogues with different ester groups: Replacing the ethyl group with other alkyl or aryl substituents to modulate the compound's physical and reactive properties.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and reactions of this compound and its derivatives will greatly benefit from the discovery of new and more efficient catalytic systems. The focus will be on achieving higher yields, reducing reaction times, and controlling stereoselectivity where applicable.

Emerging trends in catalysis relevant to this compound include:

Photoredox Catalysis: The use of visible light to initiate radical reactions under mild conditions is a rapidly growing field. mdpi.com This could be applied to the functionalization of this compound, for instance, in radical-mediated additions to the cyano group or in the coupling of the difluoroacetate (B1230586) moiety with other organic fragments.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less expensive metals like iron, copper, and nickel is a key goal in sustainable chemistry. acs.org Research into iron- or copper-catalyzed cross-coupling reactions involving difluoromethyl groups is already underway and could be adapted for this system. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of lower toxicity and air/moisture stability. smolecule.com Organocatalytic approaches could be developed for enantioselective transformations of derivatives of this compound.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. For example, a combination of a transition metal catalyst and a photoredox catalyst could open up new reaction pathways for the derivatization of the molecule.

| Catalytic System | Potential Application for this compound Chemistry | Advantages |

| Photoredox Catalysis | Radical additions, Cross-coupling reactions | Mild reaction conditions, High functional group tolerance |

| Earth-Abundant Metal Catalysis | Cross-coupling, C-H functionalization | Lower cost, Reduced toxicity, Sustainability |

| Organocatalysis | Asymmetric synthesis of derivatives | Metal-free, Often robust and easy to handle |

| Dual Catalysis | Novel bond formations, Multi-component reactions | Access to unique reactivity, Increased molecular complexity |

Expansion of Applications in Material Science and Advanced Functional Molecules

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and altered electronic characteristics, make fluorinated compounds highly attractive for material science applications. chemimpex.com While currently utilized primarily as a synthetic building block, future research will likely explore the direct incorporation of the this compound motif into advanced materials.

Potential areas of application include:

Fluoropolymers: The difluoroacetate moiety could be incorporated into polymers to create materials with tailored properties, such as high-performance coatings, membranes, and specialty plastics. chemimpex.com

Liquid Crystals: The polar nature of the cyano and difluoromethyl groups could be exploited in the design of new liquid crystalline materials with specific dielectric and optical properties.

Functional Dyes: The electron-withdrawing nature of the functional groups could be used to tune the photophysical properties of chromophores for applications in organic light-emitting diodes (OLEDs) or sensors.

Electrolytes for Batteries: Fluorinated carbonates and esters are being investigated as components of electrolytes for lithium-ion batteries due to their high electrochemical stability. The this compound structure could serve as a starting point for the design of novel electrolyte additives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The handling of some fluorinating agents and the execution of complex synthetic sequences can be challenging in traditional batch reactors. Flow chemistry, which involves performing reactions in continuous-flow systems, offers significant advantages in terms of safety, scalability, and reproducibility. vapourtec.combeilstein-journals.org

Future research will likely focus on:

Developing Flow Syntheses: Adapting the synthesis of this compound and its subsequent transformations to continuous-flow processes. researchgate.net This could allow for the safer use of hazardous reagents and better control over reaction parameters. vapourtec.combeilstein-journals.org

Automated Synthesis: Integrating flow chemistry with automated platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. researchgate.net This high-throughput approach would be invaluable for exploring the chemical space around this scaffold for applications in drug discovery and materials science. researchgate.netukri.org

| Technology | Benefit for this compound Chemistry |

| Flow Chemistry | Improved safety, better heat and mass transfer, easier scalability, enhanced reproducibility. vapourtec.combeilstein-journals.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis of derivatives. researchgate.net |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in modern chemical research. frontiersin.org In the context of this compound, these methods can provide valuable insights and guide experimental work.

Future applications of theoretical modeling include:

Reaction Mechanism Elucidation: Using quantum mechanics calculations to understand the detailed mechanisms of reactions involving this compound, which can aid in optimizing reaction conditions and predicting outcomes. frontiersin.org

Predicting Molecular Properties: Calculating the physicochemical and electronic properties of novel, yet-to-be-synthesized derivatives to identify promising candidates for specific applications in material science or medicinal chemistry. researchgate.net

Catalyst Design: Modeling the interaction of the substrate with different catalysts to rationally design more efficient and selective catalytic systems. acs.org

Understanding Non-covalent Interactions: The difluoromethyl group can participate in unique hydrogen bonding and other non-covalent interactions. researchgate.net Theoretical studies can help to understand and exploit these interactions in the design of supramolecular structures and biologically active molecules. nih.gov

Sustainability and Environmental Considerations in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound and its applications will need to address sustainability and environmental impact. numberanalytics.com

Key areas of focus will be:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Greener Reagents: Replacing hazardous and toxic reagents with more environmentally benign alternatives. numberanalytics.com For instance, developing methods that utilize safer sources of fluorine. numberanalytics.com

Energy Efficiency: Employing reaction conditions that require less energy, such as photochemistry or microwave-assisted synthesis, which can often accelerate reactions at lower temperatures. numberanalytics.com

Renewable Feedstocks: While a long-term goal, exploring the possibility of deriving parts of the molecule from renewable resources rather than petrochemical feedstocks. semanticscholar.org

Electrochemical Methods: The use of electrochemistry for fluorination and other transformations is a promising sustainable approach as it can reduce the need for chemical oxidants and reductants. europa.eueuropa.eu

Q & A

Q. What are the standard synthetic routes for Ethyl 2-cyano-2,2-difluoroacetate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or Reformatsky reactions. For example, alkylation of ethyl 2-bromo-2,2-difluoroacetate with cyanide sources (e.g., KCN or NaCN) in anhydrous THF under inert atmosphere can yield the cyano derivative. Triphenylphosphine and diethylzinc may enhance reaction efficiency by stabilizing intermediates . Purification via fractional distillation or column chromatography (using ethyl acetate/hexane gradients) is critical to achieve >98% purity. Monitor reaction progress using ¹⁹F NMR to track fluorine environment changes .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Detects chemical shifts at δ –47 to –50 ppm for CF₂ groups, confirming substitution patterns .

- ¹³C NMR : Identifies the cyano carbon (δ ~115 ppm) and carbonyl resonance (δ ~165 ppm) .

- IR Spectroscopy : Strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1750 cm⁻¹ (C=O ester) .

- Mass Spectrometry (ESI-MS) : [M+Na]⁺ peaks validate molecular weight (e.g., m/z 181 for C₅H₅F₂NO₂) .

Q. How should this compound be stored to prevent degradation?

Store in amber glass vials under nitrogen at –20°C to minimize hydrolysis. Avoid exposure to moisture or strong bases, as the cyano group is susceptible to nucleophilic attack. Stability tests using TLC or HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in radical-mediated reactions?

The electron-withdrawing cyano and fluorine groups polarize the α-carbon, making it a strong radical acceptor. In visible-light-driven multicomponent reactions (e.g., with alkynes and DABCO(SO₂)₂), the difluoroalkyl radical intermediates preferentially add to electron-rich alkyne termini. Computational studies (DFT) show that the LUMO of the radical intermediate localizes at the α-carbon, driving regioselectivity .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

Density Functional Theory (DFT) simulations reveal that the cyano group lowers the energy barrier for nucleophilic attack at the carbonyl carbon by ~5 kcal/mol compared to non-cyano analogs. This aligns with experimental observations in cyclic peptide synthesis, where the compound facilitates rapid alkylation of histidine residues in HDAC inhibitors .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in Pd-mediated cross-couplings?

Discrepancies in yields (e.g., 40–85%) often stem from ligand choice and solvent polarity. Bidentate ligands like 1,10-phenanthroline improve Pd stabilization in polar aprotic solvents (DMF or acetonitrile), mitigating side reactions. Kinetic studies using in-situ IR spectroscopy can optimize catalyst loading and reaction time .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of fluorinated heterocycles using this compound?

- Step 1 : Verify anhydrous conditions (Karl Fischer titration for solvent moisture <50 ppm).

- Step 2 : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to activate the carbonyl group.

- Step 3 : Use high-pressure NMR to monitor intermediates in real-time .

Q. What protocols ensure safe handling of this compound in photochemical reactions?

- Conduct reactions in fume hoods with UV-blocking shields.

- Use quartz reactors for UV light penetration and monitor exotherms with thermal cameras.

- Quench excess reagents with 10% aqueous NaHSO₃ before waste disposal .

Data Analysis and Contradictions

Q. How to interpret conflicting data on the hydrolytic stability of this compound in aqueous vs. non-aqueous media?

Hydrolysis half-lives vary from 2 hours (pH 7.4 buffer) to >1 week (dry DMF). The discrepancy arises from water activity: in non-aqueous solvents, limited H₂O access slows cyano group hydrolysis. Accelerated stability studies under controlled humidity (40–80% RH) can reconcile these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.